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molecular formula C11H13NO2 B8431621 5-(3-Methoxyphenyl)-2-pyrrolidinone

5-(3-Methoxyphenyl)-2-pyrrolidinone

Cat. No. B8431621
M. Wt: 191.23 g/mol
InChI Key: BILSQHLHELEODP-UHFFFAOYSA-N
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Patent
US05591856

Procedure details

Ethyl 4-amino-4-(3-methoxyphenyl)butanoate (9.39 g) was dissolved in toluene (50 ml) and the solution heated under reflux for 0.5 hr to 1.0 hr. The mixture was cooled to ambient temperature, the precipitate was collected, and the filtrate was concentrated. The residue was recrystallized from ether to give 6.80 g (90%) of product, mp 84°-85° C.
Name
Ethyl 4-amino-4-(3-methoxyphenyl)butanoate
Quantity
9.39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=1)[CH2:3][CH2:4][C:5](OCC)=[O:6]>C1(C)C=CC=CC=1>[CH3:17][O:16][C:12]1[CH:11]=[C:10]([CH:2]2[NH:1][C:5](=[O:6])[CH2:4][CH2:3]2)[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Ethyl 4-amino-4-(3-methoxyphenyl)butanoate
Quantity
9.39 g
Type
reactant
Smiles
NC(CCC(=O)OCC)C1=CC(=CC=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hr to 1.0 hr
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ether

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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